DL-Phenylalanine methyl ester hydrochloride

Vue d'ensemble

Description

DL-Phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl. It is a derivative of phenylalanine, an essential amino acid, and is commonly used in various scientific and industrial applications. This compound is known for its role in peptide synthesis and its potential therapeutic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Phenylalanine methyl ester hydrochloride can be synthesized through several methods. One common approach involves the esterification of DL-phenylalanine with methanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The use of chlorotrimethylsilane and methanol is a common method, where the reaction is carried out at room temperature and the product is isolated through filtration and drying .

Analyse Des Réactions Chimiques

Types of Reactions: DL-Phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: Phenylalanine derivatives with carboxylic acid groups.

Reduction: Phenylalanine derivatives with primary amine groups.

Substitution: Various substituted phenylalanine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

DL-Phenylalanine methyl ester hydrochloride is utilized in the pharmaceutical industry primarily for its role in peptide synthesis and as a precursor in drug development.

Peptide Synthesis

This compound serves as a building block in the synthesis of various peptides. Its ability to participate in solution-phase peptide synthesis makes it valuable for producing therapeutic peptides, which are essential in treating numerous diseases.

Table 1: Peptide Synthesis Applications

| Application | Description |

|---|---|

| Therapeutic Peptides | Used to synthesize peptides for medical use. |

| Drug Development | Acts as a precursor for designing new pharmaceutical agents. |

Neuropharmacological Effects

Research indicates that this compound may have neuropharmacological effects, potentially influencing mood regulation and pain management. Studies suggest it may enhance the production of endorphins, contributing to pain relief and improved mood.

Biochemical Research

In biochemical research, this compound is explored for its role in various enzymatic processes and cell biology.

Enzyme Activity Evaluation

Studies have demonstrated the use of this compound in evaluating enzyme activity, particularly in the context of phenylalanine ammonia lyase (PAL). This enzyme catalyzes the conversion of phenylalanine to other useful compounds, which can be critical for metabolic engineering.

Case Study: Enzyme Activity Optimization

A study published in Biotechnology Progress highlighted the optimization of L-phenylalanine methyl ester synthesis using isolated PAL from Rhodotorula glutinis. The findings emphasized improved yields through specific reaction conditions, showcasing the compound's utility in biotransformation processes .

Corrosion Inhibition

This compound has been investigated for its potential as a corrosion inhibitor in metal protection applications.

Corrosion Studies

Research has shown that this compound effectively inhibits corrosion on mild steel surfaces when exposed to hydrochloric acid solutions. The inhibition efficiency increases with concentration and temperature, indicating a promising application in industrial settings.

Table 2: Corrosion Inhibition Properties

| Parameter | Value |

|---|---|

| Maximum Inhibition Efficiency | Up to 400 ppm concentration |

| Temperature Range | 30-60 °C |

| Adsorption Isotherm | Langmuir Isotherm model |

Material Science Applications

In materials science, this compound is explored for its potential as a component in developing novel materials with enhanced properties.

Cell-Penetrating Peptides

Research has focused on modifying peptides with DL-Phenylalanine methyl ester to improve their cell membrane permeability. This modification aims to enhance the delivery of therapeutic agents into cells, making it a focal point in drug delivery systems .

Mécanisme D'action

The mechanism of action of DL-Phenylalanine methyl ester hydrochloride involves its interaction with enzymes and receptors in the body. It is believed to inhibit the degradation of enkephalins, which are endogenous opioid peptides. This inhibition leads to increased levels of enkephalins, resulting in analgesic and antidepressant effects . The compound may also interact with other molecular targets, such as neurotransmitter receptors, to exert its effects .

Comparaison Avec Des Composés Similaires

- L-Phenylalanine methyl ester hydrochloride

- D-Phenylalanine methyl ester hydrochloride

- L-Tyrosine methyl ester hydrochloride

Comparison: DL-Phenylalanine methyl ester hydrochloride is unique in that it is a racemic mixture of both D- and L-phenylalanine methyl esters. This gives it distinct properties compared to its individual enantiomers. For example, D-Phenylalanine is known for its analgesic properties, while L-Phenylalanine is primarily involved in protein synthesis . The racemic mixture combines the benefits of both enantiomers, making it versatile for various applications.

Activité Biologique

DL-Phenylalanine methyl ester hydrochloride (DL-PME) is a derivative of the amino acid phenylalanine, which has garnered attention for its potential biological activities. This compound is primarily studied for its effects on the central nervous system, immune response modulation, and its applications in various pharmaceutical formulations.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.68 g/mol |

| CAS Number | 5619-07-8 |

| Solubility | Slightly soluble in water |

| Purity | ≥98% |

This compound functions as an inhibitor of certain enzymes and neurotransmitter systems. Its mechanism involves:

- Inhibition of Tryptophan Hydroxylase : This enzyme is crucial for the synthesis of serotonin (5-HT). By inhibiting this enzyme, DL-PME can deplete serotonin levels in the brain, which may influence mood and cognitive functions .

- Impact on Immune Response : Studies have indicated that DL-PME can modulate immune responses by affecting monocyte activity. It has been shown to improve the expansion of lymphokine-activated killer (LAK) cells when monocytes are depleted using this compound .

1. Neurotransmitter Modulation

Research indicates that DL-PME can significantly affect neurotransmitter levels, particularly serotonin. In animal models, administration of DL-PME led to reduced serotonin synthesis, which correlated with behavioral changes such as impaired learning and anxiety-like behaviors .

2. Immune System Interaction

In immunopharmacology, DL-PME has been utilized to study its effects on monocyte depletion. The compound enhances LAK cell expansion, suggesting potential applications in cancer therapies where immune modulation is beneficial .

Case Study 1: Serotonin Depletion and Behavioral Changes

A study conducted on rats demonstrated that administration of DL-PME resulted in significant depletion of serotonin levels in the orbitofrontal cortex. This depletion was associated with impaired reversal learning tasks, indicating a direct link between serotonin levels and cognitive performance .

Case Study 2: Immune Modulation

In a pilot study, researchers explored the effects of DL-PME on LAK cell expansion. Results showed that treatment with DL-PME led to enhanced proliferation of these immune cells, suggesting its potential as an adjunct therapy in cancer treatment to boost immune response against tumors .

Research Findings

Recent studies have highlighted various aspects of DL-PME's biological activity:

- Neuropharmacological Effects : Investigations into its role in anxiety and depression have shown that modulation of serotonin synthesis can lead to altered behavioral outcomes in animal models .

- Cancer Research : The ability of DL-PME to enhance LAK cell function indicates its potential utility in immunotherapy protocols, particularly for hematological malignancies .

Propriétés

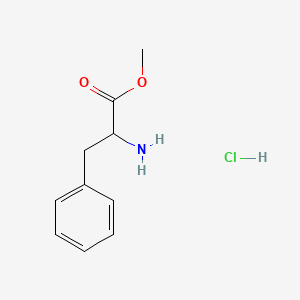

IUPAC Name |

methyl 2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVMLNPDTIFDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5619-07-8, 7524-50-7 | |

| Record name | Phenylalanine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7524-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of DL-Phenylalanine methyl ester hydrochloride in the context of the provided research?

A1: this compound is primarily utilized as a tool to induce serotonin depletion in research settings. [, , , ] It acts as a substrate for aromatic L-amino acid decarboxylase, the enzyme responsible for converting 5-hydroxytryptophan to serotonin. By competing with 5-hydroxytryptophan, it effectively reduces serotonin synthesis. []

Q2: How does this compound contribute to understanding the role of serotonin in pain and behavior?

A2: Studies have employed this compound to deplete serotonin levels in animal models, revealing its role in pain perception and behavior. For instance, co-administration of this compound with toad cake, a traditional Chinese medicine, abolished its analgesic effects in both nociceptive and neuropathic pain models, suggesting serotonin's involvement in these pain pathways. [] Additionally, transient serotonin depletion during adolescence, induced by this compound, resulted in reduced anxiety-like behavior and alcohol intake in female mice later in life, highlighting serotonin's long-term impact on behavior. [, ]

Q3: Can you provide examples of how this compound has been used to study the effects of antidepressants?

A3: this compound plays a crucial role in dissecting the mechanisms of antidepressants. Research has shown that the reversal learning impairments induced by this compound, mimicking serotonin depletion, can be alleviated by vortioxetine, a multimodal antidepressant. [] This suggests that vortioxetine's therapeutic effects may stem from its action on post-synaptic serotonin receptors, independent of its serotonin reuptake inhibition properties.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C10H14ClNO2. It has a molecular weight of 215.68 g/mol.

Q5: Are there any documented effects of this compound on gene expression?

A5: Yes, research has shown that administering this compound to pregnant rats leads to alterations in the expression of genes involved in serotonin synthesis and reuptake in their offspring at weaning. [] This highlights the potential long-term impact of serotonin disruption during critical developmental periods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.